molecular formula C12H14BF3O2 B8200186 5,5-Dimethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane

5,5-Dimethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane

Cat. No.: B8200186
M. Wt: 258.05 g/mol
InChI Key: FWYOUBPQXPFVOP-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane (CAS 95753-22-3) is an organoboron compound of significant interest in synthetic organic chemistry, serving primarily as a stable reagent in metal-catalyzed cross-coupling reactions. With a molecular formula of C12H14BF3O2 and a molecular weight of 258.05 g/mol , this dioxaborinane derivative functions as a protected boronic acid equivalent. Its core value lies in facilitating the efficient introduction of the 2-(trifluoromethyl)phenyl group into complex molecular architectures, a valuable motif in medicinal chemistry and materials science due to the profound influence of the trifluoromethyl group on a molecule's electronic properties, metabolic stability, and lipophilicity . The compound's five-membered dioxaborinane ring, featuring two oxygen atoms bonded to the boron, enhances its stability against hydrolysis compared to its boronic acid counterparts, simplifying handling and storage . This stability makes it particularly useful for multi-step syntheses. Its application is highlighted in published synthetic methodologies, including procedures detailed in the Journal of Organic Chemistry . The mechanism of action in couplings, such as the Suzuki-Miyaura reaction, involves the transmetalation step where the boron-bound carbon atom is transferred to a palladium catalyst, forming a new carbon-carbon bond with an aryl or vinyl halide coupling partner. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5,5-dimethyl-2-[2-(trifluoromethyl)phenyl]-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BF3O2/c1-11(2)7-17-13(18-8-11)10-6-4-3-5-9(10)12(14,15)16/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYOUBPQXPFVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves refluxing 2-(trifluoromethyl)phenylboronic acid with neopentyl glycol (2,2-dimethyl-1,3-propanediol) in toluene under Dean-Stark conditions. This setup facilitates the removal of water via azeotropic distillation, driving the equilibrium toward boronic ester formation:

ArB(OH)2+HO(CH2)2C(CH3)2OHArB(O2C(CH3)2(CH2)2O)+2H2O\text{ArB(OH)}2 + \text{HO(CH}2\text{)}2\text{C(CH}3\text{)}2\text{OH} \rightarrow \text{ArB(O}2\text{C(CH}3\text{)}2\text{(CH}2\text{)}2\text{O)} + 2\text{H}_2\text{O}

Typical Conditions :

  • Molar Ratio : 1:1 (boronic acid : diol)

  • Solvent : Toluene (10 mL per mmol boronic acid)

  • Temperature : 110°C (reflux)

  • Time : 16–24 hours

  • Catalyst : None required

Yield and Purity

This method produces the target compound in 97–99% yield after silica gel chromatography (hexane/ethyl acetate, 8:2). Purity exceeds 99% as confirmed by 1H^1\text{H} and 13C^{13}\text{C} NMR.

Acid/Base-Catalyzed Cyclocondensation

Sulfuric Acid Catalysis

A modified approach employs catalytic H₂SO₄ (5 mol%) in dichloromethane at 25°C. The acid accelerates the dehydration step, reducing reaction time to 6 hours:

Reaction Efficiency:Yield=95%, Purity=98%[3]\text{Reaction Efficiency}: \text{Yield} = 95\%,\ \text{Purity} = 98\%

Advantages :

  • Mild temperatures (25°C vs. 110°C)

  • Shorter reaction time (6 hours vs. 24 hours)

Limitations :

  • Requires neutralization with NaHCO₃ post-reaction

  • Higher solvent consumption

Magnesium Sulfate-Assisted Synthesis

MgSO₄ acts as a desiccant and mild Lewis acid catalyst. In dichloromethane, this method achieves 97% yield in 16 hours at 25°C.

Procedure :

  • Combine 2-(trifluoromethyl)phenylboronic acid (1 mmol), neopentyl glycol (1 mmol), and MgSO₄ (2 mmol) in CH₂Cl₂.

  • Stir under N₂ at 25°C for 16 hours.

  • Filter, concentrate, and purify via flash chromatography.

Solvent-Free Mechanochemical Synthesis

Ball Milling Technique

A solvent-free method utilizes ball milling (30 Hz, 2 hours) with a 1:1 molar ratio of reactants and 10 wt% K₂CO₃. This green chemistry approach eliminates solvent waste and achieves 94% yield .

Key Data :

ParameterValue
Energy Input30 Hz, 2 hours
CatalystK₂CO₃ (10 wt%)
Yield94%
Purity97% (GC-MS)

Industrial-Scale Production

Continuous Flow Reactor Systems

Pilot-scale synthesis employs continuous flow reactors (CFRs) with in-line Dean-Stark traps. Key parameters:

CFR Configuration :

  • Residence Time : 2 hours

  • Temperature : 120°C

  • Pressure : 3 bar

  • Throughput : 1 kg/hour

Performance Metrics :

  • Yield : 96%

  • Purity : 99.5% (HPLC)

  • Solvent Recovery : 98% (toluene)

Comparative Analysis of Methods

Efficiency and Scalability

MethodYield (%)Time (h)Scalability
Dean-Stark9924High
H₂SO₄ Catalysis956Moderate
MgSO₄-Assisted9716High
Mechanochemical942Low
Continuous Flow962Industrial

Environmental Impact

  • Mechanochemical synthesis reduces solvent use by 100% but requires energy-intensive milling.

  • Continuous flow systems minimize waste via solvent recycling (-98% toluene consumption).

Troubleshooting and Optimization

Common Issues

  • Low Yield : Often due to incomplete water removal. Solutions:

    • Increase Dean-Stark trap efficiency.

    • Use molecular sieves (3Å) in MgSO₄-assisted method.

  • Impurities : Trace diol or boronic acid. Solutions:

    • Wash with cold hexane (removes unreacted diol).

    • Recrystallize from ethanol/water (9:1).

Reaction Monitoring

  • TLC : Hexane/ethyl acetate (8:2), Rf = 0.5.

  • NMR : Key signals:

    • 1H^1\text{H}: δ 1.03 (s, 6H, CH₃), 3.77 (s, 4H, OCH₂), 7.72 (d, J = 6.6 Hz, 1H, Ar-H).

    • 13C^{13}\text{C}: δ 21.9 (CH₃), 72.2 (OCH₂), 143.9 (B-C) .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or electrophiles in the presence of a catalyst.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Borohydrides.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies indicate that compounds similar to 5,5-Dimethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane exhibit significant anticancer properties. For instance, a related compound demonstrated selective targeting of cancer cells with low micromolar activity against human cancer cell lines such as HCT-116 and MCF-7 . The mechanism of action often involves the modulation of specific biochemical pathways critical for cancer cell proliferation.

Case Study: Antiproliferative Effects
A study published in the Journal of Medicinal Chemistry reported that derivatives of dioxaborinanes showed IC₅₀ values ranging from 1.9 to 7.52 μg/mL against various cancer cell lines. This suggests that the structural modifications in dioxaborinanes can enhance their biological efficacy .

Catalytic Applications

The dioxaborinane structure is known for its potential as a catalyst in organic reactions. Its boron atom can facilitate various chemical transformations, including:

  • Cross-Coupling Reactions : Dioxaborinanes can serve as intermediates in Suzuki coupling reactions, which are pivotal for synthesizing biaryl compounds used in pharmaceuticals.
  • C-H Activation : The unique electronic properties of the trifluoromethyl group enhance the reactivity of the compound in C-H activation processes.

Material Science

Synthesis of Functional Materials
this compound is also explored for its application in creating advanced materials. Its ability to form stable complexes with metal ions makes it useful in:

  • Polymer Chemistry : Incorporating this compound into polymer matrices can enhance the thermal and mechanical properties of the resulting materials.
  • Nanotechnology : The compound's unique properties may be exploited in the fabrication of nanoscale devices or sensors.

The biological activity of this compound has been linked to its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors, which can be beneficial in treating metabolic disorders.
  • Receptor Modulation : The compound may influence receptor activities related to signaling pathways involved in inflammation and cancer progression.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC₅₀ values between 1.9 - 7.52 μg/mLJournal of Medicinal Chemistry
Enzyme InhibitionPotential inhibition of metabolic enzymes
Receptor ModulationInfluence on pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane involves its ability to form stable complexes with various substrates. The boron atom can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The trifluoromethyl group enhances the compound’s stability and reactivity by electron-withdrawing effects, making it a valuable intermediate in various chemical processes .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The reactivity and stability of boronate esters are heavily influenced by substituents on the aryl ring. Key analogs and their properties are summarized below:

Compound Name Substituent(s) Key Properties/Reactivity References
2-Phenyl-1,3,2-dioxaborinane Phenyl Comparable Gibbs energy profile to phenylboronic acid in rhodium-catalyzed arylation; similar yields in cross-couplings [1]
5,5-Dimethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborinane 2,4,5-Trifluorophenyl 47–63% yield in Suzuki-Miyaura couplings with RuPhos ligand; moderate reactivity [2]
5,5-Dimethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborinane 2,3,5,6-Tetrafluorophenyl 82% yield in Suzuki-Miyaura couplings; enhanced reactivity due to increased fluorination [10]
5,5-Dimethyl-2-(3,5-di-tert-butylphenyl)-1,3,2-dioxaborinane 3,5-Di-tert-butylphenyl 70–82% yield in pyrene functionalization; steric bulk improves regioselectivity [4]
5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane p-Tolyl (electron-donating) High similarity (0.98) to main compound; lower electrophilicity due to -CH₃ group [12]

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CF₃, -F) : Enhance boron electrophilicity, improving reactivity in cross-couplings. The trifluoromethyl group in the main compound offers a balance between stability and reactivity .
  • Steric Effects : Bulky groups like 3,5-di-tert-butylphenyl improve regioselectivity but may reduce reaction rates .
  • Fluorination : Increased fluorination (e.g., tetrafluorophenyl) correlates with higher yields, likely due to improved oxidative stability .

Physicochemical and Structural Properties

  • Crystal Packing : Derivatives with multiple -CF₃ groups (e.g., 2,4,6-tris(trifluoromethyl)phenyl) exhibit dense molecular packing due to fluorine-driven van der Waals interactions, enhancing thermal stability .
  • Hirshfeld Surface Analysis : The main compound’s derivative shows strong C-H···O and B-O interactions, critical for solid-state stability .

Biological Activity

5,5-Dimethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C12H14BF3O2C_{12}H_{14}BF_3O_2. The structure features a dioxaborinane ring substituted with a trifluoromethyl group and dimethyl groups, contributing to its chemical reactivity and potential biological effects.

PropertyValue
Molecular Weight258.04 g/mol
Boiling PointNot Available
InChI KeyFWYOUBPQXPFVOP-UHFFFAOYSA-N
CAS Number95753-22-3

Research indicates that compounds containing boron can exhibit various biological activities, including anti-cancer properties. The presence of the trifluoromethyl group may enhance the lipophilicity and metabolic stability of the compound, potentially leading to increased bioactivity.

Anticancer Activity

A study published in the Journal of Organic Chemistry explored the anticancer effects of boron-containing compounds. The research demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. Specifically, compounds similar to this compound showed promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Case Studies

  • In Vitro Studies : In vitro assays conducted on human cancer cell lines revealed that the compound inhibited cell growth in a dose-dependent manner. The IC50 values were determined for various cell lines, indicating the compound's effectiveness.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. These studies suggest that the compound may have potential as an anticancer agent.

Table 2: Summary of Biological Activity Findings

Study TypeCell Line/ModelIC50 Value (µM)Observations
In VitroMCF-7 (Breast Cancer)15Significant growth inhibition
In VitroA549 (Lung Cancer)10Induction of apoptosis observed
In VivoXenograft ModelN/ATumor growth inhibition

Q & A

Q. Table 1: Representative Conditions

Catalyst SystemSolventTemp (°C)Yield (%)Reference
PdCl₂(PPh₃)₂Toluene4085
NiCl₂(dppp)/ZnToluene10098

Advanced: How can enantioselectivity be achieved in asymmetric syntheses involving this compound?

Answer:
Enantioselective cross-couplings require chiral ligands or additives. For example:

  • Rhodium complexes : (R)-BINAP-ligated Rh catalysts in tert-amyl alcohol/toluene achieved 80% enantiomeric excess (ee) at 80°C .
  • Chiral borane reductants : Dimethylsulfide-borane complexes in THF at 0–20°C provided diastereomeric ratios up to 89% .
  • Kinetic resolution : Use of Co(salophen)-HQ with oxygen in THF improved diastereoselectivity (71% yield, 89% de) .

Methodological Tip : Monitor optical activity via chiral HPLC or polarimetry during reaction optimization.

Basic: What purification techniques are effective for isolating this air-sensitive boronic ester?

Answer:

  • Column chromatography : Employ silica gel with hexane/ethyl acetate (4:1) under inert atmosphere to prevent hydrolysis .
  • Crystallization : Use cold THF/hexane mixtures to isolate crystalline products (97% purity reported) .
  • Distillation : Short-path distillation under reduced pressure (e.g., 0.1 mmHg) for high-boiling intermediates .

Note : Always use Schlenk lines or gloveboxes for air-sensitive steps .

Advanced: How can computational methods predict reactivity trends in cross-coupling reactions?

Answer:

  • DFT studies : Calculate transition-state energies for transmetalation steps. The trifluoromethyl group’s electron-withdrawing effect lowers activation barriers by 5–8 kcal/mol compared to methyl analogs .
  • COMSOL Multiphysics : Model heat/mass transfer in flow reactors to optimize exothermic reactions (e.g., Pd-catalyzed couplings at >100°C) .
  • AI-driven optimization : Train neural networks on reaction datasets (temperature, catalyst loading) to predict yields within ±5% accuracy .

Basic: How does the trifluoromethyl group influence the compound’s stability and reactivity?

Answer:

  • Electronic effects : The -CF₃ group increases electrophilicity at the boron center, accelerating transmetalation but increasing hydrolysis risk. Use anhydrous THF or dioxane .
  • Steric effects : Ortho-substitution on the phenyl ring reduces undesired protodeboronation. Compare reactivity with meta-substituted analogs (e.g., 346656-39-1) .
  • Stability data : Half-life in moist DMSO: >24 hrs (vs. <2 hrs for pinacol boronate esters) .

Advanced: What mechanistic insights explain contradictions in reported catalytic efficiencies?

Answer:
Discrepancies arise from:

  • Pre-catalyst activation : NiCl₂(dppp) requires Zn reduction to Ni(0), while Pd systems may form inactive Pd-black without proper ligand ratios .
  • Solvent effects : Toluene vs. dioxane alters coordination geometry—e.g., dioxane stabilizes Pd(0) intermediates, improving turnover .
  • Substrate inhibition : High boronic ester concentrations (>0.1 M) can poison catalysts; use slow addition protocols .

Q. Table 2: Troubleshooting Catalytic Inefficiency

IssueSolutionReference
Low conversionAdd 2 equiv. Zn as reductant
ProtodeboronationUse lower temp (40°C) and DMAc

Basic: How to characterize this compound and validate its purity?

Answer:

  • NMR : ¹¹B NMR (128 MHz, CDCl₃): δ 30–32 ppm (broad, B-O); ¹⁹F NMR: -63 ppm (CF₃) .
  • X-ray crystallography : Resolve steric effects of the 2-(trifluoromethyl)phenyl group (see CCDC entries in ).
  • HPLC-MS : Use C18 columns with acetonitrile/water (70:30) to detect hydrolyzed byproducts .

Advanced: What novel applications exist beyond traditional cross-coupling?

Answer:

  • Photoredox catalysis : As a radical precursor under blue LED light with Ir(ppy)₃ (λ = 450 nm) .
  • Bioconjugation : React with lysine residues in proteins via boronate affinity (pH 7.4, PBS buffer) .
  • MOF synthesis : Coordinate to Zr⁴+ nodes for porous materials with CO₂ adsorption >2 mmol/g .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Dimethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane
Reactant of Route 2
Reactant of Route 2
5,5-Dimethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborinane

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